molecular formula C4H4N2OS B043587 2-Thiouracil CAS No. 124700-72-7

2-Thiouracil

Cat. No.: B043587
CAS No.: 124700-72-7
M. Wt: 128.15 g/mol
InChI Key: ZEMGGZBWXRYJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiouracil is a sulfur-containing uracil analog renowned for its critical role in biochemical and pharmacological research. Its primary mechanism of action involves the potent inhibition of the enzyme thyroid peroxidase, effectively blocking the synthesis of thyroid hormones (T3 and T4). This thyrostatic property makes it an invaluable tool for researchers studying hyperthyroidism, goiter, and the fundamental regulatory mechanisms of the hypothalamic-pituitary-thyroid (HPT) axis, often serving to establish experimental models of hypothyroidism. Beyond its endocrine applications, this compound is a foundational compound in nucleic acid research. As a ribonucleoside analog, it can be incorporated into RNA chains, allowing scientists to probe RNA structure, function, and stability. Its ability to base-pair with adenine, while altering the chemical and physical properties of the polynucleotide, facilitates studies on transcription, translation, and mutagenesis. This combination of significant biological activities solidifies this compound as a versatile and essential reagent for advancing our understanding of endocrinology, molecular biology, and nucleic acid chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylidene-1H-pyrimidin-4-one
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InChI

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZEMGGZBWXRYJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N2OS
Source PubChem
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DSSTOX Substance ID

DTXSID4021347
Record name Thiouracil
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Molecular Weight

128.15 g/mol
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Solubility

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE
Record name 2-THIOURACIL
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Color/Form

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC

CAS No.

141-90-2
Record name Thiouracil
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Record name 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-
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Record name THIOURACIL
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Melting Point

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP
Record name 2-THIOURACIL
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Synthetic Strategies and Chemical Modification Research

Direct Synthesis Approaches to 2-Thiouracil (B1096)

The synthesis of this compound, a pyrimidine (B1678525) analog structurally similar to the RNA component uracil (B121893), has been approached through various chemical methodologies. chemicalbook.com One established method involves the condensation of thiourea (B124793) with acids such as malic, maleic, or propiolic acid under acidic conditions. tandfonline.com Another strategy relies on the cyclization of N-substituted urea (B33335) derivatives. tandfonline.com

Modern advancements have focused on improving efficiency and simplifying procedures. A notable method describes the synthesis of this compound from Meldrum's acid and thiourea in a two-step process under neutral, organic media. tandfonline.com This approach is advantageous due to the ready availability of starting materials and the simplicity of product isolation. tandfonline.com The synthesis proceeds through an intermediate thioureide, which is formed in a one-pot reaction from Meldrum's acid, trimethyl orthoformate, and thiourea. tandfonline.com This intermediate is then isolated and undergoes thermal cyclization in diphenyl ether to yield this compound. tandfonline.com

Alternative synthetic routes have also been developed. One such scheme involves refluxing a resin suspension in triethyl orthoformate, followed by the addition of urea and a further reflux period. chemicalbook.com The resulting product on the resin is then cyclized thermally in an oil bath at high temperatures to produce this compound. chemicalbook.com

Synthesis of this compound Derivatives

This compound's structure, featuring sulfur, nitrogen, and oxygen atoms, makes it a versatile building block for creating a wide array of derivatives. encyclopedia.pubchemicalbook.com Its ability to act as a ligand in coordination chemistry and as a scaffold for various pharmacologically relevant moieties has driven extensive research into its chemical modification. chemicalbook.com

This compound and its derivatives are of significant interest in coordination chemistry as they possess multiple donor atoms (two nitrogen atoms, one oxygen, and one sulfur) available for binding with metal ions. encyclopedia.pub A diverse range of metal complexes have been synthesized, incorporating metals such as Copper (Cu), Palladium (Pd), Gold (Au), Nickel (Ni), Cobalt (Co), Zinc (Zn), Manganese (Mn), Cadmium (Cd), Ruthenium (Ru), and Tungsten (W). encyclopedia.pubmdpi.comnih.govmdpi.com The synthesis of these complexes often involves mixing a solution of the this compound derivative with a metal salt in a suitable solvent system, sometimes at elevated temperatures. encyclopedia.pubmdpi.com For instance, some complexes have been formed by reacting the ligand in 2-propanol with the metal salt in ethanol (B145695) at 70°C. encyclopedia.pubmdpi.com Researchers have successfully synthesized complexes with this compound itself, as well as with its derivatives like 6-methyl-2-thiouracil, 6-propyl-2-thiouracil, 5-carboxy-2-thiouracil, and 6-amino-2-thiouracil (B86922). encyclopedia.pubmdpi.commdpi.com

The coordination behavior of this compound and its derivatives is highly versatile, exhibiting monodentate, bidentate, and even tridentate binding modes. encyclopedia.pubmdpi.com The specific atoms involved in coordination (S, N, or O) depend on several factors, including the metal ion, the specific derivative used, and the reaction conditions.

Monodentate Coordination: In many instances, the thiouracil ligand binds to the metal center through a single atom. Coordination through the sulfur atom is common and has been observed in complexes with W(CO)₅, Ru(II), Cu(I), Sn(IV), Pt(II), and Pd(II). encyclopedia.pubmdpi.commdpi.com Monodentate coordination can also occur through the N1 atom (seen in a Cu(I) complex), the N3 atom (in a Pd(II) complex), or an oxygen atom (in complexes with Co(II), Ni(II), Mn(II), and Zn(II)). mdpi.com

Bidentate Coordination: Bidentate chelation is also frequently observed. In simple complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), this compound acts as a bidentate ligand, coordinating through the sulfur and one nitrogen atom. asianpubs.org In mixed ligand complexes involving alanine (B10760859), Cu(II) and Ni(II) complexes show coordination from a carbonyl oxygen and a nitrogen atom, while the Co(II) complex involves coordination via the sulfur and nitrogen atoms. encyclopedia.pubmdpi.com A Zn(II) complex with 6-amino-2-thiouracil demonstrated bidentate chelation through the S2 and N1 atoms. encyclopedia.pub

Tridentate Coordination: In some cases, the ligand can coordinate through three donor sites. A mixed ligand complex of Zn(II) with alanine and this compound displayed tridentate behavior, coordinating through O, S, and N atoms. encyclopedia.pubmdpi.com

The geometry of the resulting metal complexes varies, with octahedral and tetrahedral arrangements being common. encyclopedia.pubmdpi.compreprints.org For example, mixed ligand complexes of Cu(II), Co(II), and Zn(II) with uracil, and Ni(II) and Zn(II) with thiouracil, tend to exhibit octahedral geometry. encyclopedia.pubmdpi.com

Metal IonThis compound DerivativeCoordination ModeCoordinating AtomsReference
W(V) This compoundMonodentateS mdpi.com, encyclopedia.pub
Cu(II), Pd(II), Au(III) This compoundBidentateS, O (for Cu); S, N (for Au) encyclopedia.pub, researchgate.net
Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) This compoundBidentateS, N asianpubs.org
Co(II) This compound (with alanine)BidentateS, N mdpi.com, encyclopedia.pub
Cu(II), Ni(II) This compound (with alanine)BidentateO, N mdpi.com, encyclopedia.pub
Zn(II) This compound (with alanine)TridentateO, S, N mdpi.com, encyclopedia.pub
Zn(II) 6-amino-2-thiouracilBidentateS, N encyclopedia.pub
Cu(II) 6-propyl-2-thiouracilMonodentateS mdpi.com

A significant area of research involves the synthesis of this compound-5-sulfonamide derivatives. mdpi.comnih.govnih.govmdpi.com The synthetic strategy generally begins with the chlorosulfonation of a this compound derivative. mdpi.com The pyrimidine nucleus itself is relatively inert to common electrophilic substitution reactions due to the electron-withdrawing effects of the two nitrogen atoms. mdpi.com However, the presence of electron-releasing groups in this compound facilitates this reaction. mdpi.com

The key starting material, this compound-5-sulfonyl chloride, is prepared by reacting this compound or 6-methyl-2-thiouracil with chlorosulfonic acid, typically by heating at 120°C. mdpi.commdpi.com This sulfonyl chloride intermediate is then reacted with a variety of aromatic and heterocyclic amines in a solvent like absolute ethanol with pyridine (B92270) as an acid scavenger to yield the desired N-substituted pyrimidine-5-sulfonamides. mdpi.comkoreascience.kr

The this compound-5-sulfonamide scaffold serves as a versatile platform for the synthesis of a broader range of pyrimidine-based derivatives. nih.govmdpi.comkoreascience.krnih.gov By introducing a reactive ketone group onto the sulfonamide moiety, further chemical elaborations are possible.

Chalcones: N-(3-Acetylphenyl) pyrimidine-5-sulfonamide (B1627676), synthesized from the reaction of this compound-5-sulfonyl chloride and m-aminoacetophenone, is a key intermediate. mdpi.comkoreascience.kr This compound undergoes a Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base like ethanolic sodium hydroxide (B78521) to produce chalcone (B49325) derivatives. mdpi.comkoreascience.krnih.gov

Thiosemicarbazones: The same acetylphenyl intermediate can be reacted with thiosemicarbazide (B42300) derivatives to form the corresponding thiosemicarbazones. nih.govkoreascience.krnih.gov

Thiazoles: Thiazole (B1198619) rings can be constructed from these intermediates. For example, the acetylphenyl sulfonamide can be monobrominated to form a bromoacetyl derivative, which then reacts with thiosemicarbazones of various aldehydes to yield thiazole derivatives. nih.govkoreascience.kr

Pyridines: Pyridine derivatives have been synthesized by reacting the N-(3-Acetylphenyl) pyrimidine-5-sulfonamide with a combination of aromatic aldehydes, an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), and ammonium (B1175870) acetate (B1210297). koreascience.krnih.gov

While the direct synthesis of isoxazolines and pyrazolines from these specific starting materials is not explicitly detailed in the provided context, the synthesis of chalcones is a classic route toward pyrazoline derivatives through reaction with hydrazine.

Peptide Nucleic Acid (PNA) Monomers Containing this compound

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic where the natural sugar-phosphate backbone is substituted with a polyamide chain of N-(2-aminoethyl)glycine units. scinews.uz This modification grants PNA exceptional binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation by nucleases and proteases. scinews.uz this compound is a key component in the development of pseudo-complementary PNAs (pcPNAs), which are designed to bind to targets in double-stranded DNA through a mechanism known as double duplex strand invasion. core.ac.uk In this system, this compound (a thymine (B56734) analogue) is paired with 2,6-diaminopurine (B158960) (an adenine (B156593) analogue) to enable this specific and highly stable binding. scinews.uzcore.ac.uk

The synthesis of PNA oligomers is typically performed on a solid support, similar to solid-phase peptide synthesis (SPPS). researchgate.net While early methods relied on Boc (tert-butyloxycarbonyl) chemistry, the field has largely shifted to strategies based on the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the PNA backbone. scinews.uzcore.ac.uk The Fmoc-based approach offers the advantage of using milder acidic conditions (typically trifluoroacetic acid, TFA) for the final cleavage from the resin and deprotection of the nucleobases. scinews.uz This contrasts with Boc-based methods that often require harsh and hazardous reagents like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (B91410) (HF). scinews.uz

A critical aspect of synthesizing this compound-containing PNAs via the Fmoc strategy is the selection of an appropriate orthogonal protecting group for the thiocarbonyl moiety of the this compound nucleobase. This group must remain stable during the repetitive basic conditions used for Fmoc group removal but be easily cleaved during the final acidic workup. core.ac.uk

Research has evaluated several benzyl-based protecting groups for this purpose. The 4-methoxybenzyl (MPM) group, used in Boc synthesis, is too resistant to TFA cleavage for efficient use in Fmoc strategies. scinews.uz To overcome this, more acid-labile groups have been developed. One study synthesized and evaluated a 4-methoxy-2-methylbenzyl (MMPM) group, which proved to be more sensitive to acid and was easily removed by TFA treatment, making it compatible with standard Fmoc-based synthesis. scinews.uz Further investigations have explored the acid lability of other protecting groups, as summarized in the table below. core.ac.uk

Protecting GroupNucleobaseHalf-life (t1/2) in TFA/DCM (min)
4-methoxybenzylThis compound (SU)62
2-methyl-4-methoxybenzylThis compound (SU)13
2,4-dimethoxybenzylThis compound (SU)<1
Data sourced from a study on the acidolysis of benzyl-based protecting groups, demonstrating the high acid-lability of the 2,4-dimethoxybenzyl group. core.ac.uk

Chemo-Enzymatic Synthesis Approaches for this compound Analogues

Chemo-enzymatic synthesis combines the high selectivity and mild reaction conditions of enzymatic catalysis with the broad scope and scalability of traditional chemical reactions. While complex, multi-step chemo-enzymatic pathways dedicated to this compound analogues are not extensively documented, the literature provides clear examples of key enzymatic transformations that can be integrated into chemical synthesis workflows.

Enzymes from the pyrimidine biosynthesis pathway are capable of recognizing and processing this compound and its derivatives. For instance, this compound is a potent competitive inhibitor and substrate for rat liver uridine (B1682114) phosphorylase, an enzyme that can catalyze the ribosylation of the base to form 2-thiouridine (B16713). capes.gov.br This enzymatically produced nucleoside can then serve as a versatile starting material for further chemical modifications at the sugar or base moiety to generate a library of analogues. Conversely, the resulting 2-thiouridine is a powerful inhibitor of uridine kinase, another key enzyme in this pathway. capes.gov.br

Another documented enzymatic modification is the S-methylation of this compound and its derivatives, such as 6-n-propyl-2-thiouracil (propylthiouracil). nih.gov This reaction is catalyzed by methyltransferases, which transfer a methyl group to the sulfur atom of the thiouracil ring. nih.gov This demonstrates how a chemically synthesized thiouracil core can be selectively modified by an enzyme to produce a specific analogue.

Furthermore, the broader field of biocatalysis offers tools like transglycosylase enzymes, which are capable of swapping nucleobases or transferring sugar moieties. whiterose.ac.uk This presents a viable strategy where an enzyme could be used to glycosylate this compound or a precursor, with subsequent chemical steps to complete the synthesis of a target analogue.

Structure-Activity Relationship Studies in this compound Derivative Synthesis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how specific structural features of a molecule influence its biological activity. By synthesizing and testing a series of related compounds, researchers can identify key functional groups and structural motifs that are essential for efficacy, guiding the design of more potent and selective agents. Numerous SAR studies have been conducted on this compound derivatives to explore their potential as therapeutic agents.

One major area of investigation is the development of this compound derivatives as anticancer agents. In a study focused on creating inhibitors of cyclin-dependent kinase 2A (CDK2A), a series of this compound-5-sulfonamide derivatives were synthesized and evaluated. mdpi.comnih.gov The SAR analysis revealed that the sulfonamide linker (-SO₂NH-) was essential for activity, as the corresponding sulfone analogues were inactive. mdpi.com The nature of the aryl group attached to the sulfonamide was also critical, with compound 6e , bearing a 2,3-dichlorophenyl moiety, exhibiting the most potent cytotoxic activity against a panel of human cancer cell lines. mdpi.comnih.gov

CompoundR Group (on sulfonamide)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
6b 4-methylphenyl13.48 ± 1.12
6d 3-acetylphenyl10.11 ± 0.95
6e 2,3-dichlorophenyl7.95 ± 0.63
6f 4-nitrophenyl11.21 ± 0.88
6g 4-bromophenyl12.03 ± 1.04
Data from cytotoxicity assays of this compound-5-sulfonamide derivatives. mdpi.com

Another study explored this compound derivatives as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in oxidative stress. mdpi.com A series of this compound-5-sulfonamides linked to various heterocyclic systems were prepared. mdpi.com The SAR findings indicated that thiazole derivatives were particularly effective. Specifically, compounds with electron-withdrawing substituents on the phenyl ring of the thiazole moiety, such as chlorine or fluorine, showed the highest inhibitory potency against the 15-LOX enzyme, with activity greater than the quercetin (B1663063) standard. mdpi.com

CompoundR Group (on thiazole's phenyl ring)15-LOX Inhibition IC₅₀ (µM)
9a H4.30 ± 0.08
9b 4-Cl1.80 ± 0.06
9c 4-F1.95 ± 0.06
9d 4-CH₃2.10 ± 0.07
Quercetin (Standard)-3.60 ± 0.08
Data from in vitro 15-LOX enzyme inhibition assays. mdpi.com

The antithyroid activity of this compound derivatives has also been optimized through SAR studies. Research on the inhibition of type 1 deiodinase (D1), an enzyme involved in thyroid hormone activation, showed that modifications at the 5- and 6-positions of the thiouracil ring are critical. nih.gov Compared to the standard drug 6-propyl-2-thiouracil (PTU), a derivative with a small methyl group at the 5-position (C1 ) or a bulky benzyl (B1604629) group at the 6-position (C2 ) were found to be more potent inhibitors of D1, suggesting the enzyme's active site can accommodate diverse hydrophobic substituents. nih.gov

CompoundStructureD1 Inhibition IC₅₀ (µM)
Propylthiouracil (B1679721) (PTU) 6-propyl-2-thiouracil1.7 ± 0.1
C1 5-methyl-2-thiouracil0.9 ± 0.2
C2 6-benzyl-2-thiouracil0.5 ± 0.1
Data from D1 inhibition assays in rat liver homogenates. nih.gov

Spectroscopic and Structural Characterization Research

Advanced Spectroscopic Techniques for Structural Elucidation of 2-Thiouracil (B1096) and its Derivatives

Spectroscopic methods have been instrumental in defining the molecular structure and electronic transitions of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of this compound.

¹H and ¹³C NMR: The proton and carbon NMR spectra of this compound have been recorded to assign the chemical shifts of its constituent atoms. In a study using DMSO-d6 as the solvent, the ¹H NMR spectrum showed distinct signals for the protons in the molecule. chemicalbook.com For instance, the protons at positions 5 and 6 of the pyrimidine (B1678525) ring, as well as the N-H protons, exhibit characteristic chemical shifts. chemicalbook.com

The ¹³C NMR spectrum provides insight into the carbon framework. The chemical shifts of the carbonyl (C4), thiocarbonyl (C2), and the two olefinic carbons (C5 and C6) have been identified, confirming the molecular structure.

2D NMR Techniques: To further elucidate the structure and assign signals unambiguously, various 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule, such as those on C5 and C6. researchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. For this compound, it helps to confirm the presence of the two CH groups.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of carbon resonances. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), providing crucial information about the connectivity of the molecular skeleton, for instance, connecting the N-H protons to nearby carbons. researchgate.netlibretexts.org

¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d6 chemicalbook.com
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N1-H12.4-
N3-H--
C2--
C4--
C5-H5.845-
C6-H7.426-

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, has been used to study the molecular vibrations of this compound, providing information about its functional groups and bonding. ias.ac.in The IR, far-IR, and Raman spectra of this compound have been reported and interpreted, with all thirty normal modes being assigned. ias.ac.in

Key vibrational modes observed include:

N-H stretching: These vibrations are typically observed in the high-frequency region of the IR spectrum.

C=O and C=S stretching: The carbonyl and thiocarbonyl groups give rise to characteristic strong absorption bands.

Ring vibrations: The breathing and Kekulé stretching modes of the pyrimidine ring are also identifiable. ias.ac.in

Compared to uracil (B121893), the ring breathing and Kekulé stretching modes for this compound are observed at lower magnitudes, which is attributed to the mass effect of the sulfur atom replacing an oxygen atom. ias.ac.in

Selected IR and Raman Vibrational Frequencies (cm⁻¹) for this compound ias.ac.in
AssignmentIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H stretch-3180
N-H stretch-3125
C-H stretch-3065
C=O stretch17121710
Ring stretch16451645
Ring stretch15101510

UV-Vis spectrophotometry is used to study the electronic transitions within the this compound molecule. The absorption spectrum of this compound exhibits characteristic bands corresponding to π → π* and n → π* transitions.

In acetonitrile, this compound displays three broad and featureless absorption bands at 292 nm, 269 nm, and 212 nm. aip.org The absorption spectrum in the gas phase shows a prominent band centered around 275 nm. researchgate.net The substitution of a sulfur atom for an oxygen atom at the C2 position causes a redshift in the absorption spectrum compared to uracil. researchgate.net

UV-Vis Absorption Maxima (λmax) of this compound
Solvent/Phaseλmax (nm)Reference
Acetonitrile292, 269, 212 aip.org
Gas Phase~275 researchgate.net

X-ray Crystallography and Polymorphism Studies of this compound

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined at room temperature. rruff.info The crystals are triclinic, belonging to the space group Pī. rruff.info The molecule is essentially planar and exists in the lactam-thione tautomeric form. rruff.info The C(2)=S(2) bond distance is 1.683(3) Å, and the C(4)=O(4) bond distance is 1.227(4) Å. rruff.info

In the crystal lattice, intermolecular hydrogen bonding involving the sulfur and oxygen atoms creates infinite ribbons, which then stack to form a layer structure. rruff.info The vertical distance between these successive layers is approximately 3.48 Å. rruff.info

While polymorphism, the ability of a compound to exist in more than one crystalline form, has been studied in derivatives such as benzylthiouracil, there is limited information specifically on the polymorphism of this compound itself. nih.govupc.edu

Crystallographic Data for this compound rruff.info
ParameterValue
Crystal SystemTriclinic
Space Group
a (Å)4.2859(7)
b (Å)6.036(1)
c (Å)10.6563(5)
α (°)73.35(1)
β (°)83.81(1)
γ (°)89.11(2)
Volume (ų)262.5(2)
Z2

Tautomerism Investigations of this compound

Tautomerism is a key feature of this compound, which can exist in several forms due to the migration of protons. The primary tautomeric equilibrium is between the oxo-thione, oxo-thiol, and hydroxy-thione forms.

Theoretical and experimental studies have consistently shown that the oxo-thione form is the most stable and, therefore, the predominant tautomer in both the gas phase and in solution. researchgate.net In aqueous medium, the monoanionic form of this compound exists as an equilibrium mixture of two tautomeric monoanions, resulting from the dissociation of a proton from either the N1 or N3 position, in an approximate 1:1 ratio. nih.gov

Advanced Computational and Theoretical Studies

Quantum Chemical Calculation Methodologies in 2-Thiouracil (B1096) Research

A variety of quantum chemical methods have been employed to model this compound, each offering unique advantages for studying specific aspects of its molecular and electronic structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been extensively applied to this compound to study its ground-state properties, including molecular geometry, vibrational frequencies, and hydration effects.

DFT calculations, particularly using the B3LYP functional, have been employed to optimize the molecular structure of this compound. nih.govnih.gov These studies show that substituting an oxygen atom in the uracil (B121893) ring with a sulfur atom leads to significant changes in local geometry, most notably an increase in the C=S bond length to around 1.65 Å compared to the C=O bond length of approximately 1.23 Å in uracil. nih.gov This substitution also causes minor adjustments in adjacent bond lengths and angles. nih.gov The calculated geometric parameters from DFT studies generally show good agreement with experimental X-ray crystallography data. mdpi.com

Furthermore, DFT has been instrumental in analyzing the vibrational spectra (FTIR and Raman) of this compound and its interaction with water molecules. nih.govnih.gov Hydration studies using DFT, such as the Modified Scheme of Monosolvation (MSM), have explored the first and second hydration shells, revealing trends in bond lengths and atomic charges upon solvation. nih.govmdpi.com DFT is also used to calculate electronic properties like natural atomic charges (NBO) and dipole moments, which are crucial for understanding the molecule's reactivity and interactions. nih.gov Other applications include modeling the adsorption behavior of this compound on gold surfaces, where theoretical SERS spectra are compared with experimental results to determine the conformation of the adsorbed molecule. nih.gov

Table 1: Selected Geometric Parameters of this compound from DFT Calculations and X-ray Data This table presents a comparison of bond lengths and angles for this compound as determined by DFT calculations and experimental X-ray analysis. All bond lengths are in Angstroms (Å) and angles are in degrees (°).

ParameterB3LYP/6-311++G(d,p) nih.govX-ray mdpi.com
N1–C21.3781.369
N3–C21.3731.353
C2=S81.6661.673
N3–C41.3911.383
C4=O101.2341.229
C4–C51.4421.444
C5=C61.3541.343
C6–N11.3821.378
N1–C2–N3113.9114.8
C2–N3–C4127.3127.0
N3–C4–C5114.3114.2

For studying the photochemistry and excited-state dynamics of this compound, more advanced multireference methods are required. Multi-State Complete Active Space Perturbation Theory (MS-CASPT2) is a high-level method used to accurately compute the energies of electronic excited states and describe their potential energy surfaces.

MS-CASPT2 has been crucial for investigating the deactivation mechanism of this compound following UV light absorption. acs.org Research using nonadiabatic dynamics simulations at the MS-CASPT2 level has shown that after excitation to the bright S₂ state, the molecule rapidly relaxes to the S₁ state. From there, efficient intersystem crossing (ISC) to the triplet manifold (T₁ and T₂) occurs with a time constant of about 400 fs and a high triplet yield, which aligns well with experimental findings. acs.org The simulations reveal both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) pathways for this process, with the indirect route being dominant. acs.org

This method is considered essential because simpler approaches like TD-DFT can provide a qualitatively inaccurate description of the potential energy landscape for thiobases. acs.org MS-CASPT2 calculations have been used to optimize the geometries of minima in various electronic states (S₀, S₁, S₂, T₁) and to identify the character of these states. acs.org For example, the lowest triplet state, T₁, is identified as having ³πSπ₂* character at the Franck-Condon geometry. acs.org The accuracy of MS-CASPT2 also allows for the simulation of time-resolved photoelectron spectra (TRPES), providing further insight into the excited-state dynamics. mdpi.com

Table 2: Calculated Vertical Excitation Energies (in eV) for this compound at the Franck-Condon Geometry This table shows the energies of the lower singlet and triplet excited states of this compound calculated using different levels of theory, highlighting the results from MS-CASPT2.

StateCharacterMS-CASPT2(16,12) acs.orgMS-CASPT2(12,9) acs.org
S₁¹nₛπ₂3.823.84
S₂¹πₛπ₆4.194.22
T₁³πₛπ₂3.513.48
T₂³nₛπ₂3.883.90
T₃³ππ₆*4.114.11

The Complete Active Space Self-Consistent Field (CASSCF) method is a foundational multiconfigurational approach that provides a qualitatively correct description of the electronic wavefunction, especially for molecules with significant static correlation or for describing excited states. osti.govfaccts.de It is often the initial step in more accurate calculations, such as the widely used CASPT2//CASSCF protocol, where geometries are optimized at the CASSCF level and then energies are refined using CASPT2. nih.govacs.org

In the context of this compound research, CASSCF is used to perform geometry optimizations of critical points on the potential energy surfaces, such as excited-state minima and conical intersections, which are crucial for understanding photochemical reaction pathways. nih.gov The core of a CASSCF calculation is the definition of the "active space," which consists of a specific number of electrons distributed in a specific number of orbitals—for instance, a CAS(12,9) active space for this compound includes 12 electrons in nine orbitals. acs.orgmdpi.com This active space is carefully chosen to encompass the orbitals most relevant to the electronic transitions being studied. google.com The CASSCF method optimizes both the molecular orbitals and the coefficients of the configuration state functions simultaneously to provide a robust reference wavefunction for subsequent, more accurate energy calculations. faccts.de

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. For this compound, MD simulations have been particularly insightful for understanding its fragmentation dynamics and the evolution of its electronic states after photoexcitation.

Born-Oppenheimer molecular dynamics (BOMD) simulations have been used to study the fragmentation of this compound cations following vacuum ultraviolet (VUV) photoionization. acs.org These simulations calculate energy-resolved mass spectra and breakdown diagrams, which can be compared to experimental results. acs.orgnih.gov A notable finding from these studies is that the major cationic fragment for this compound is different from its isomer, 4-thiouracil (B160184), with this compound primarily producing a fragment with a mass-to-charge ratio of 69 amu (C₃NH₃O⁺). acs.orgchemrxiv.org MD simulations also provide mechanistic insights, for instance, by showing how different tautomeric forms of this compound can lead to different fragmentation products, such as the loss of an SH radical. acs.org

In addition, non-adiabatic molecular dynamics, such as trajectory surface hopping, have been combined with quantum chemical calculations (like MS-CASPT2) to model the ultrafast processes that occur after the molecule absorbs light. acs.orgresearchgate.net These simulations can track the temporal evolution of the populations of different electronic states, providing a detailed picture of the relaxation pathways, including internal conversion and intersystem crossing events. researchgate.net

Table 3: Major Fragments of this compound Cation Observed in MD Simulations at Various Photon Energies This table lists the mass-to-charge ratio (amu) of significant fragments produced from this compound ionization and the photon energy at which they first appear, as determined by molecular dynamics simulations.

Photon Energy (eV)Observed Fragment Masses (amu) acs.org
12.069 (C₃NH₃O⁺), 59 (SCNH⁺)
12.558 (SCN), 70 (C₃NH₄O)
13.028 (CO), 100 (C₃N₂H₄S)

Analysis of Intermolecular Interactions in this compound

The intermolecular interactions of this compound, particularly hydrogen bonding, are fundamental to its role in larger biological structures and its solid-state packing. Computational analyses provide detailed characterization of these non-covalent forces.

Hydrogen bonding is a critical interaction for nucleobases and their derivatives. biointerfaceresearch.com Computational studies using DFT have systematically investigated the formation of hydrogen-bonded homo-dimers of this compound. biointerfaceresearch.com These studies have identified and characterized twelve stable dimer configurations. biointerfaceresearch.com

The analyses revealed two primary types of hydrogen bonds: conventional O···H–N and S···H–N interactions. biointerfaceresearch.com Interestingly, interactions involving the more hydrophobic C-H groups were also found to contribute to dimer stability. biointerfaceresearch.com The strength of the interaction varies significantly across the different dimer configurations, depending on the specific geometry and the nature of the participating atoms. biointerfaceresearch.com In the solid state, X-ray diffraction has shown that this compound molecules arrange themselves into a linear polymeric structure through hydrogen bonds connecting the sulfur and oxygen atoms of one molecule with the amino hydrogens of neighboring molecules. mdpi.com These computational and experimental findings are crucial for understanding the self-assembly of this compound and its interaction with other biomolecules.

Table 4: Properties of Selected Hydrogen-Bonded this compound Dimers from DFT Calculations This table summarizes computational data for different dimer configurations of this compound, showing the interaction distance and the calculated interaction energy.

Dimer Model biointerfaceresearch.comType of InteractionInteraction Distance (Å)Interaction Energy (kcal/mol)
T1N-H···O, N-H···S2.14, 2.76-14.65
T2N-H···O, N-H···O1.88, 1.93-14.50
T3N-H···S2.50-6.65
T4N-H···O1.85-8.10
T5N-H···O, C-H···S2.02, 2.79-8.62

Weak Non-Covalent Interactions (e.g., S...S, C-H...O, C-H...S, π...π)

The supramolecular architecture and crystal packing of this compound are significantly influenced by a network of weak non-covalent interactions. In the crystalline state, this compound molecules are observed to be planar and form a linear polymeric arrangement through hydrogen bonds involving the sulfur and oxygen atoms with the amino hydrogens of adjacent molecules. nih.gov The substitution of an oxygen atom with a sulfur atom at the C2 position leads to a considerable change in the local geometry, with the C=S bond length being approximately 1.665 Å, compared to a typical C=O bond length of around 1.23 Å. nih.gov This substitution also causes a slight shortening of the adjacent N1–C2 and N3–C2 bonds. nih.gov

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in dissecting the various non-covalent interactions. While direct experimental quantification of each interaction type is challenging, theoretical models can calculate their energies and geometries. These studies reveal the presence of various stabilizing interactions beyond classical hydrogen bonds.

Key Weak Non-Covalent Interactions in this compound:

Interaction TypeDescriptionSignificance
S...S Interactions Interactions between the sulfur atoms of two this compound molecules. These are a form of chalcogen bonding.Contributes to the stability of the crystal lattice and can influence the orientation of molecules in aggregates.
C-H...O Interactions Weak hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen bond donor and an oxygen atom as the acceptor.These interactions are numerous in the crystal structure and collectively contribute significantly to the overall lattice energy and packing efficiency.
C-H...S Interactions Similar to C-H...O, but with the sulfur atom acting as a weak hydrogen bond acceptor.The larger and more polarizable nature of sulfur compared to oxygen makes these interactions distinct and important for the specific packing motifs of this compound.
π...π Interactions Stacking interactions between the aromatic pyrimidine (B1678525) rings of adjacent this compound molecules.These are crucial for the stability of layered structures in the solid state and can influence electronic properties.

Dimer Formation and Stability of this compound

The formation of dimers is a fundamental aspect of the intermolecular interactions of this compound, driven primarily by hydrogen bonding. Computational analyses based on Density Functional Theory (DFT) have identified and characterized various stable dimer conformations.

One study systematically investigated twelve possible hydrogen-bonded dimers of this compound. biointerfaceresearch.com The stability of these dimers varies depending on the specific configuration of the interacting molecules and the nature of the hydrogen bonds formed. biointerfaceresearch.com The primary interactions responsible for dimerization involve conventional N-H...O and N-H...S hydrogen bonds. However, weaker C-H...O and C-H...S interactions also play a role in stabilizing the dimer structures. biointerfaceresearch.com

The mechanism of double proton transfer within these dimers has also been a subject of theoretical investigation. nih.gov These studies analyze the energy barriers associated with the concerted movement of two protons between the monomer units. The nature of the acceptor atoms (oxygen vs. sulfur) and their positions within the monomer significantly influence these barriers. nih.gov The balance between polarization and charge transfer effects along the reaction coordinate is critical in determining the favorability of the proton transfer process. nih.gov

Computed Features of this compound Dimers:

Dimer ModelInteraction Type(s)Relative StabilityKey Finding
T1-T12 Models O...H, S...HVariableA systematic study identified twelve stable dimer configurations with differing interaction strengths and geometries. biointerfaceresearch.com
Proton Transfer Models N-H...O, N-H...SDependent on acceptorThe energy barriers for double proton transfer are contingent on whether oxygen or sulfur acts as the proton acceptor. nih.gov

These theoretical explorations indicate that the formation of specific dimer configurations can be either promoted or prevented, suggesting a pathway to control the self-assembly and properties of this compound for specific applications. biointerfaceresearch.com

Molecular Modeling for Biological Interactions of this compound

Molecular modeling techniques, such as docking and molecular dynamics, are powerful tools for predicting and analyzing the interactions of this compound with biological macromolecules like proteins and nucleic acids. These methods provide atomic-level detail on binding modes, affinities, and the energetic basis of these interactions.

Protein-Ligand Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This approach helps in understanding the binding mechanism and can be used for virtual screening to identify potential drug candidates.

Studies have been conducted to evaluate the interaction of this compound with various protein targets. For instance, molecular docking calculations were performed to assess the binding of this compound to proteins from several pathogens. nih.govnih.govaminer.org These simulations utilize algorithms like the Lamarckian genetic algorithm, as implemented in software such as AutoDock, to explore the conformational space of the ligand within the protein's active site and to estimate the binding affinity. nih.gov

Example of this compound Docking Studies:

Target Organism/ProteinDocking SoftwareKey Findings/ParametersReference
Bacillus subtilisAutoDock 4.2Docking calculations were successfully carried out to model the interaction between this compound and a target protein from this pathogen. nih.govnih.govaminer.org
Escherichia coliAutoDock 4.2The study modeled the binding behavior of this compound within the active site of a target protein from E. coli. nih.govnih.govaminer.org
Candida albicansAutoDock 4.2The interaction of this compound with a pathogenic fungal protein was investigated to understand its potential antifungal activity. nih.govnih.govaminer.org

The process typically involves preparing the protein structure by adding polar hydrogens and assigning charges, and then defining a grid box around the active site for the docking simulation. nih.gov The results are ranked based on a scoring function that estimates the free energy of binding.

Nucleic Acid Interaction Modeling and Base Pairing Energetics

The incorporation of this compound (as 2-thiouridine) into RNA and DNA has significant consequences for nucleic acid structure and stability. oup.com The substitution of the oxygen at position 2 with sulfur alters the hydrogen bonding patterns and stacking interactions, thereby affecting duplex stability and recognition.

Computational and experimental studies have shown that 2-thiouridine (B16713) (s²U) enhances the thermodynamic stability of RNA duplexes, particularly when forming a base pair with adenine (B156593) (A). oup.comoup.com This stabilization is a key factor in its role in the anticodon loop of tRNAs, where it ensures accurate codon-anticodon recognition. oup.com In contrast, the s²U-Guanine (G) wobble pair is destabilized compared to the canonical U-G pair. oup.com

Differential scanning calorimetry (DSC) and quantum chemical calculations have been employed to quantify these effects. Theoretical calculations show that the weaker Watson-Crick base pair formed by thio-substituted uracil can slightly deform the helical parameters of a DNA:RNA hybrid. nih.govnih.gov Interestingly, upon oxidative desulfuration, this compound is converted to 4-pyrimidinone, which then shows a preference for pairing with guanine (B1146940) over adenine, completely reversing the original pairing preference. oup.com

Thermodynamic Data for Base Pairing with this compound Derivatives:

Base PairDuplex TypeΔH (kcal/mol)SignificanceReference
s²U-A RNA-Enhanced thermodynamic stability compared to U-A. oup.com
s²U-G RNA-7.5Weaker hydrogen bonding compared to the U-G pair (-9.5 kcal/mol). oup.com
H²U-G RNA-Preferred base pairing after desulfuration of this compound. oup.com
H²U-A RNA-Loss of preferred base pairing with adenine after desulfuration. oup.com

Compound Names

AbbreviationFull Name
2-TU / s²UThis compound / 2-Thiouridine
4-TU4-Thiouracil
2,4-DTU2,4-Dithiouracil
UUracil
AAdenine
GGuanine
H²U4-Pyrimidinone
MMIMethimazole (B1676384)
s²dU2'-deoxy-2-thiouridine
s²T2-Thiothymidine
LNALocked Nucleic Acid
CBV-TPCarbovir triphosphate
DOXDoxorubicin
NANaringenin

Photophysical and Photochemical Research

Excited-State Dynamics and Deactivation Mechanisms of 2-Thiouracil (B1096)

Upon absorption of UV light, this compound is typically excited to the S₂ (¹ππ*) state. nih.govmdpi.comnih.gov Unlike canonical nucleobases which predominantly decay back to the ground state via internal conversion, this compound exhibits a near-unity quantum yield for populating the triplet manifold. rsc.orgrsc.orgacs.org The deactivation process follows a general pathway involving internal conversion from the initially populated S₂ state to the S₁ state, which then acts as a gateway to the triplet states through efficient intersystem crossing. nih.govacs.orgnih.gov

The initial step after photoexcitation is an ultrafast internal conversion (IC) from the bright S₂ (¹πSπ6) state to the optically dark S₁ (¹nSπ2) state. nih.govacs.org This process is exceptionally rapid, with computational and gas-phase experimental studies reporting a sub-100 fs decay for this S₂ → S₁ internal conversion. nih.govmdpi.com In solution, the decay has been observed to be slightly slower, with a reported time constant of sub-200 fs. nih.govmdpi.com This internal conversion is triggered by an elongation of the C-S bond within the first 100 femtoseconds following photoexcitation. wolfresearchgroup.comosti.gov The S₁ state is considered a crucial intermediate, acting as a doorway to the triplet manifold. nih.govresearchgate.net While the primary deactivation channel from the S₁ state is intersystem crossing, a competing, minor pathway involving direct internal conversion from S₁ to the ground state (S₀) has also been proposed, accounting for a fraction of the excited state population. nih.gov

Following population of the S₁ state, highly efficient intersystem crossing (ISC) to the triplet manifold occurs. nih.govresearchgate.net This process is significantly faster and more efficient than in canonical nucleobases, a characteristic attributed to the sulfur substitution. rsc.orgrsc.org The ISC from the S₁ state populates the lowest triplet state, T₁ (³ππ*), with a near-unity quantum yield. acs.orgnih.gov

Several pathways for this transition have been proposed through computational studies:

S₁ → T₁: A direct crossing from the lowest singlet excited state to the lowest triplet state. acs.org

S₁ → T₂ → T₁: An indirect pathway where the S₁ state first crosses to a higher-lying triplet state, T₂ (³nSπ*), which then rapidly converts to the T₁ state. acs.org

S₂ → T₂/T₃ → T₁: Some models also suggest the possibility of ISC occurring directly from the initially excited S₂ state to higher triplet states (T₂ or T₃), which subsequently cascade down to the T₁ state. nih.govacs.org

The timescale for the S₁ to triplet manifold transition varies with the excitation wavelength and the phase (gas or solution). In the gas phase, time constants ranging from 200 to 775 fs have been observed. nih.govmdpi.com In solution, an experimentally observed decay of 300–400 fs is attributed to this ISC process. nih.govmdpi.com The decay of the populated T₁ state back to the ground state occurs on a much longer timescale, in the range of tens to hundreds of picoseconds in the gas phase. rsc.orgacs.org

The ultrafast and efficient electronic relaxation in this compound is governed by the topology of its potential energy surfaces and the accessibility of conical intersections (CIs), which are points of degeneracy between electronic states. Computational studies have been crucial in mapping these surfaces and identifying the key geometries that facilitate non-adiabatic transitions. rsc.orgrsc.org

Initial theoretical models by Cui and Fang proposed several deactivation pathways involving the S₂, S₁, and various triplet states. acs.org However, these early calculations often imposed symmetry constraints. acs.org More recent and less-restrictive studies have highlighted the critical role of out-of-plane distortions, such as puckering and pyramidalization, in accessing the conical intersections and crossings necessary for the observed dynamics. rsc.orgnih.gov These out-of-plane vibrational modes are believed to promote the efficient ISC pathways. rsc.org

The T₁ potential energy surface has been shown to feature two distinct minima, corresponding to different molecular conformations, which have been substantiated by transient vibrational absorption spectroscopy. nih.govacs.orgbris.ac.uk The accessibility of these minima and the energy barriers between them influence the lifetime of the triplet state. rsc.orgacs.org For this compound, the decay from the T₁ state back to the ground state is relatively fast (picoseconds), which is associated with a small energy barrier at the T₁/S₀ intersection. rsc.orgacs.org

The intricate excited-state dynamics of this compound have been elucidated through a combination of sophisticated ultrafast spectroscopic techniques.

Time-Resolved Photoelectron Spectroscopy (TRPES) TRPES has been a powerful tool for studying the gas-phase dynamics of this compound. rsc.org By measuring the kinetic energy of photoelectrons ejected by a probe pulse at various time delays after an initial pump pulse, TRPES can track the population of different electronic states. mdpi.comnih.gov Experiments have successfully identified distinct lifetimes corresponding to the S₂ → S₁ internal conversion (<100 fs) and the subsequent intersystem crossing to the triplet manifold (hundreds of femtoseconds). rsc.orgmdpi.com TRPES studies have also been used to investigate the effect of methylation on the triplet-state dynamics and the role of different triplet minima in the final decay back to the ground state. acs.org Both single-photon and multi-photon ionization schemes have been employed, yielding consistent results and showing good agreement with theoretical simulations of the photoelectron spectra. mdpi.comnih.govarxiv.org

Transient Absorption Spectroscopy (TRAS) TRAS experiments, primarily in the solution phase, provide complementary insights by monitoring the absorption of a probe pulse by the transient species created by the pump pulse. rsc.orgrsc.org For this compound, TRAS has been used to track the evolution from the initially excited singlet states to the long-lived triplet state, which has a characteristic absorption spectrum. rsc.orgresearchgate.net These studies have confirmed the ultrafast population of the triplet state and have investigated the influence of excitation wavelength on the dynamics. rsc.org The decay of the triplet state has also been monitored over nanosecond timescales. rsc.org Sub-picosecond transient vibrational absorption spectroscopy, a variant of TRAS, has provided evidence for the existence of two distinct conformers in the T₁ state. nih.govacs.orgbris.ac.uk

Time-Resolved Photoionization Time-resolved photoionization, often coupled with mass spectrometry, monitors the formation of parent or fragment ions as a function of the pump-probe delay. nih.govarxiv.org These experiments on this compound have confirmed the three-step decay process: an ultrafast decay (<100 fs) assigned to S₂ → S₁ IC, a second decay on the order of several hundred femtoseconds corresponding to ISC, and a much longer decay (hundreds of picoseconds) related to the T₁ state lifetime. nih.govrsc.orgmdpi.com By analyzing the appearance energies of different fragment ions, researchers can gain insight into the ionization channels and the energy landscape of the excited states. nih.govmdpi.com

Table 1: Experimentally Determined Time Constants for this compound's Excited-State Dynamics

ProcessPhaseTime ConstantExcitation Wavelength (nm)Reference
S₂ → S₁ Internal ConversionGas Phase<100 fs- nih.govmdpi.com
S₂ → S₁ Internal ConversionSolution<200 fs- nih.govmdpi.com
S₁ → Triplet (Intersystem Crossing)Gas Phase~775 fs- rsc.org
S₁ → Triplet (Intersystem Crossing)Gas Phase200 - 775 fs207 - 292 nih.govmdpi.com
S₁ → Triplet (Intersystem Crossing)Solution300 - 400 fs316 nih.govmdpi.com
T₁ → S₀ (Triplet Decay)Gas Phase203 ps293 rsc.orgmdpi.com

Photoreactivity and Oxidation Pathways of this compound

The reaction of this compound with the highly reactive hydroxyl radical (•OH) has been investigated using pulse radiolysis experiments and density functional theory (DFT) calculations. acs.orgnih.gov This reaction is rapid, with a determined bimolecular rate constant of 9.6 × 10⁹ M⁻¹ s⁻¹. acs.orgnih.gov

The interaction can proceed through several pathways, including one-electron oxidation, •OH-adduct formation at the C5 and C6 positions, and H-atom abstraction. acs.orgnih.govmdpi.com Pulse radiolysis experiments in water at pH 6.5 revealed the formation of a transient species with a maximum absorption (λmax) at 430 nm. nih.govacs.orgnih.gov Theoretical calculations of the UV-vis spectra for various possible radical intermediates (one-electron oxidation product, •OH-adducts, H-abstracted radicals) did not match the experimental spectrum. acs.orgnih.gov

Instead, the species absorbing at 430 nm was identified as a dimer radical cation (2•⁺). acs.orgnih.govsigmaaldrich.com This dimer is formed when the initial one-electron oxidation product (the radical cation 1•⁺) reacts with a neutral this compound molecule. acs.orgnih.gov The characteristic absorption at 420-430 nm is attributed to a σ → σ* electronic transition centered on a two-center–three-electron (2c–3e) sulfur–sulfur bond [−S∴S−]. acs.orgnih.gov At low concentrations of this compound, the transient absorption spectra are dominated by broad bands assigned to •OH-adducts, whereas at higher concentrations, the 425-430 nm peak of the dimer radical cation becomes dominant. nih.govmdpi.com

Table 2: Transient Species in the Reaction of •OH with this compound

SpeciesDescriptionExperimental λmax (nm)Calculated λmax (nm)Reference
•OH-adducts (3•, 4•)Adducts at C5 and C6 positions~325, 340, 385- nih.govmdpi.com
Dimer Radical Cation (2•⁺)Formed from radical cation + neutral molecule430420 acs.orgnih.gov

Compound Names

Hydrogen Peroxide Oxidation Pathways

The oxidation of this compound (S2Ura) with hydrogen peroxide (H₂O₂) presents distinct pathways that are highly dependent on the reaction conditions, such as the molar ratio of the reactants and the pH of the environment. nih.gov Studies comparing the oxidation of this compound and its selenium analog, 2-selenouracil (B97483), have revealed that this compound is less prone to oxidation. nih.gov

When this compound is treated with hydrogen peroxide at a 1:1 molar ratio or lower (e.g., 1:0.5) at a pH ranging from 5 to 8, only a small fraction of the compound is oxidized. nih.gov The primary oxidation products identified under these conditions are uracil-2-sulfinic acid (Ura-SO₂H) and the canonical nucleobase, uracil (B121893) (Ura). nih.gov This suggests a limited reaction under equimolar or sub-stoichiometric concentrations of H₂O₂. nih.gov

In contrast, a significant excess of hydrogen peroxide, such as a 10-fold molar excess, leads to a more complete conversion of this compound. nih.gov Under these conditions, the reaction proceeds through the formation of Ura-SOnH intermediates. nih.gov These intermediates subsequently decompose, releasing sulfur oxides and yielding uracil as the predominant final product. nih.gov The general mechanism for the oxidation of thiol-containing compounds by hydrogen peroxide is understood to involve the more reactive thiolate form and the protonated form of the peroxide. nih.gov The reaction is not a simple Sₙ2 mechanism but involves significant charge redistribution and the direct formation of water and an unprotonated sulfenic acid intermediate. nih.govresearch.google

The table below summarizes the observed products from the oxidation of this compound with hydrogen peroxide under different molar ratios.

Reactant Ratio (S2Ura:H₂O₂)pHMajor ProductsExtent of Reaction
1:1 or less5-8Uracil-2-sulfinic acid (Ura-SO₂H), Uracil (Ura)Low Conversion
1:105-8Uracil (Ura) via Ura-SOnH intermediatesPredominant/Exclusive Conversion

Oxidative Desulfuration Mechanisms of this compound Derivatives

Oxidative desulfuration is a key reaction of this compound and its derivatives, leading to the formation of uracil. This process can be initiated by oxidizing agents like hydrogen peroxide, particularly at high concentrations, or by stronger oxidants such as oxone®. nih.gov

When a significant excess of hydrogen peroxide is used, the oxidative desulfuration of this compound proceeds efficiently. nih.gov The proposed mechanism involves the initial oxidation of the sulfur atom to form sulfenic, sulfinic, and potentially sulfonic acid intermediates (collectively Ura-SOnH). nih.gov These higher oxidation state sulfur intermediates are unstable and decompose, which results in the cleavage of the carbon-sulfur bond and the release of sulfur in the form of sulfur oxides. nih.gov The ultimate product of this desulfuration process is uracil. nih.gov

Research has shown that for 2-thiouridine (B16713) (S2U), either as an isolated nucleoside or within an RNA strand, treatment with high concentrations of hydrogen peroxide or oxone® leads to effective oxidative desulfuration, yielding uridine (B1682114) (U) and/or 4-pyrimidinone ribonucleoside (H2U). nih.gov The differing oxidation pathways of this compound compared to its selenium counterpart, 2-selenouracil, highlight the specific role of sulfur in these reactions. While 2-selenouracil predominantly forms diselenides under mild oxidative conditions, this compound tends to undergo oxidation at the sulfur center, leading directly to desulfuration products when a strong enough oxidant or a high concentration of a milder one is present. nih.gov

Dissociative Photoionization and Fragmentation Studies

The study of this compound's behavior upon photoionization provides fundamental insights into its photostability and the decay pathways of its excited states. These studies often employ techniques like laser photodissociation spectroscopy and vacuum ultraviolet (VUV)-induced photoionization coupled with mass spectrometry. mdpi.comnih.govnih.gov

Research on the gas-phase deprotonated form of this compound, [2-TU-H]⁻, shows that upon photoexcitation in the UVA-UVC region, the primary decay channel is electron ejection. mdpi.comnih.gov This process results in the formation of the corresponding free radical, [2-TU-H]•. mdpi.comnih.gov Minor fragmentation products, including thiocyanate (B1210189) (SCN⁻) and a fragment ion with a mass-to-charge ratio (m/z) of 93, are also observed, but at very low intensities. mdpi.comnih.gov

For the protonated form, [2-TU·H]⁺, photoexcitation across the same UVA-UVC range leads to a distinctly different major photofragment: a cationic fragment with an m/z of 96. mdpi.comnih.gov This fragment corresponds to the loss of a hydrosulfide (B80085) radical (HS•) from the parent ion and is a product of direct excited state decay. mdpi.comnih.gov The prevalence of this pathway, which forms radical species, points to enhanced intersystem crossing to triplet excited states rather than internal conversion back to the ground state. mdpi.comnih.gov This behavior contrasts with that expected for the canonical nucleobase uracil. mdpi.comnih.gov

Molecular dynamics simulations and VUV synchrotron radiation studies have further elucidated the fragmentation patterns. nih.govnih.govacs.org These studies indicate that for the neutral this compound cation, a major fragment is observed at 69 amu, which is assigned to the C₃NH₃O⁺ ion. nih.govacs.org This is notably different from its isomer, 4-thiouracil (B160184), which primarily yields a fragment at 85 amu (C₃NH₃S⁺). nih.govacs.org VUV studies also identified fragments at 95 and 96 amu, attributed to C₄N₂H₃O⁺ and C₄N₂H₄O⁺ respectively, arising from the loss of a sulfur atom and, in the former case, an additional hydrogen atom. nih.gov

The table below summarizes the key fragments observed in various dissociative photoionization studies of this compound.

Precursor IonExperimental TechniqueMajor Fragment(s) (m/z or amu)Proposed Fragment Identity/LossReference
[2-TU-H]⁻Laser Photodissociation[2-TU-H]•Electron Ejection mdpi.com, nih.gov
[2-TU-H]⁻Laser PhotodissociationSCN⁻, 93Thiocyanate, Unspecified mdpi.com, nih.gov
[2-TU·H]⁺Laser Photodissociation96Loss of HS• mdpi.com, nih.gov
2-TU⁺VUV Photoionization96, 95C₄N₂H₄O⁺, C₄N₂H₃O⁺ nih.gov
2-TU⁺VUV Photoionization / MD Simulation69C₃NH₃O⁺ nih.gov, acs.org

Biochemical and Cellular Mechanism Investigations

Role in Nucleic Acid Biochemistry

2-Thiouracil (B1096), a derivative of uracil (B121893), can be incorporated into nucleic acids, most notably transfer RNA (tRNA). oup.com Sulfur-containing nucleosides, including 5-substituted derivatives of 2-thiouridine (B16713) (S2U), are found in natural nucleic acids. oup.com Specifically, these S2U derivatives are located at the first anticodon position (the wobble position) in tRNAs for lysine, glutamic acid, and glutamine. oup.comsemanticscholar.org The presence of 2-thiouridine in tRNA is a result of post-transcriptional modification, a process that is crucial for the proper function and accuracy of translation. asm.org In bacteria and eukaryotes, this modification process is dependent on cysteine desulfurases, which utilize the amino acid cysteine as the initial sulfur source. asm.org

The incorporation of sulfur at the C2 position of the uracil ring is catalyzed by specialized enzymes. mdpi.com In bacteria like Bacillus subtilis, the genes responsible for 2-thiouridine biosynthesis are linked to sulfur metabolism, suggesting that the level of this tRNA modification can serve as an indicator of sulfur availability in the cell. asm.org Studies have shown that both yrvO and mnmA are essential genes in B. subtilis, highlighting the critical role of 2-thiouridine tRNA modification for translational accuracy and cell viability. asm.org

Beyond tRNA, this compound and its derivatives have been synthetically incorporated into other nucleic acids for research purposes. For instance, 2-thio-5-methyluridine, combined with other modifications, has been used to improve the properties of DNA/RNA heteroduplexes. oup.com The chemotherapeutic potential of this compound is linked to its ability to be readily incorporated into nucleic acids, which can impede the growth of melanoma tumors. mdpi.com

The presence of 2-thiouridine and its derivatives at the wobble position of tRNA significantly influences codon-anticodon interactions, playing a crucial role in the regulation of translation. oup.comnih.gov Initially, it was believed that 2-thiouridine was introduced to enhance hybridization with adenosine (A) in NNA codons while restricting wobble pairing with guanosine (G) in NNG codons. nih.gov This was attributed to less effective hydrogen bonding between the N1H donor of guanine (B1146940) and the sulfur acceptor in this compound. nih.gov

However, subsequent biological studies have shown that anticodons containing 5-substituted 2-thiouridines can effectively recognize both NNA and NNG codons. nih.gov For example, tRNAs with 5-methylaminomethyl-2-thiouridine (mnm5S2U), 5-carboxymethylaminomethyl-2-thiouridine (cmnm5S2U), and 5-taurinomethyl-2-thiouridine (τm5S2U) all facilitate the reading of both NNA and NNG codons. nih.gov This suggests a more complex role for 2-thiouridine in codon recognition than simple base-pairing restriction.

The modification of uridine (B1682114) to 2-thiouridine at the wobble position is thought to improve the fidelity of codon-anticodon interactions. oup.com This is supported by the observation that the 2-thiouridine modification significantly stabilizes the duplex formed between the codon and anticodon. oup.com

In terms of base pairing specificity, 2-thiouridines show a preference for hybridizing with adenosine. oup.com The wobble pairing with guanosine is restricted due to the less favorable hydrogen bonding with the sulfur atom in this compound. oup.com However, studies have also shown that under conditions of oxidative stress, 2-thiouridine can be transformed into 4-pyrimidinone riboside (H2U). oup.comnih.gov This transformation alters the base pairing preference, with H2U favoring pairing with guanosine over adenosine. oup.comnih.gov

In DNA duplexes, the strength of a this compound-adenine (S2T-A) base pair is nearly identical to that of a thymine-adenine (T-A) pair. semanticscholar.org Hybridization studies have confirmed the higher stability of the S2T-dA base pair compared to the S2T-dG base pair in DNA duplexes. semanticscholar.org

Enzyme Inhibition Mechanisms of this compound and its Derivatives

This compound and its derivatives, such as 6-propyl-2-thiouracil (PTU), are well-known inhibitors of thyroid hormone biosynthesis. wikipedia.orgnih.gov Their primary target is thyroid peroxidase (TPO), a key enzyme in this process. bioscientifica.com TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroid hormones. oup.comdrugbank.com

The inhibitory mechanism of these thioureylene drugs can be either reversible or irreversible. For instance, PTU acts as a reversible inhibitor of TPO. nih.gov It is believed to function by interacting directly with the oxidized iodide, the product of TPO action, without significantly affecting the enzyme itself. nih.gov In contrast, another antithyroid drug, 1-methyl-2-mercaptoimidazole (MMI), acts as an irreversible inhibitor by directly interacting with and inhibiting the TPO enzyme. nih.gov

Studies have shown that thiourea (B124793), thiouracil, propylthiouracil (B1679721), and methylmercaptoimidazole are all potent inhibitors of TPO-catalyzed iodination. oup.com The in vivo effects of these drugs on TPO activity have been studied in rats. TPO activity in thyroid homogenates from PTU-treated rats was significantly lower than in controls before dialysis, but the activity was restored to control levels after dialysis, confirming the reversible nature of the inhibition. nih.gov Conversely, TPO activity in MMI-treated rats remained low even after dialysis, indicating irreversible inhibition. nih.gov

Derivatives of this compound have been investigated as inhibitors of various other cellular enzymes, demonstrating their potential for broader therapeutic applications.

CDK2A Inhibition: A series of this compound-5-sulfonamide derivatives have been designed and synthesized as potential anticancer agents that inhibit cyclin-dependent kinase 2A (CDK2A). mdpi.comnih.gov CDK2A is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. wikipedia.org Certain synthesized compounds showed promising anticancer activity and significant inhibition of CDK2A, with one compound exhibiting inhibitory activity comparable to the known kinase inhibitor, Roscovitine. mdpi.com Molecular docking studies have supported the binding of these derivatives to CDK2A, providing a rationale for their anticancer effects. mdpi.comnih.gov

15-Lipoxygenase Inhibition: Novel this compound-5-sulfonamide derivatives have also been evaluated for their antioxidant and 15-lipoxygenase (15-LOX) inhibitory activity. nih.govmdpi.com Lipoxygenases are enzymes involved in the biosynthesis of inflammatory mediators. rsc.orglifenscience.org Several synthesized compounds demonstrated significant radical scavenging activity and potent inhibition of 15-LOX, with some derivatives showing superior activity to the standard, quercetin (B1663063). nih.gov Molecular docking studies indicated that these compounds bind effectively to the active site of human 15-LOX. nih.gov

SecA Inhibition: Thiouracil derivatives have been developed as inhibitors of SecA, an essential bacterial ATPase involved in protein translocation across the cell membrane. nih.govtandfonline.com By targeting SecA, these compounds exhibit antibacterial activity. researchgate.net Several synthesized series of thiouracil derivatives containing triazolo-thiadiazole or oxadiazole moieties have shown promising antibacterial effects against various bacterial strains. nih.govtandfonline.com The inhibitory activity of some of these compounds against SecA ATPase was found to be higher than that of the lead inhibitor. nih.govtandfonline.com Molecular docking studies suggest that these compounds bind to a pocket near the ATPase ATP-binding domain of SecA. nih.govtandfonline.com

c-kit Protein Tyrosine Kinase Inhibition: The c-Kit receptor tyrosine kinase is a crucial protein in intracellular signaling, and its mutated form plays a significant role in the development of some cancers, particularly gastrointestinal stromal tumors (GISTs). mdpi.comsemanticscholar.orgnih.gov Inhibition of c-Kit kinase activity is a therapeutic strategy for these cancers. semanticscholar.orgnih.gov While direct inhibition of c-Kit by this compound itself is not extensively documented in the provided context, the development of various small molecule tyrosine kinase inhibitors highlights the importance of targeting such enzymes. mdpi.comnih.govresearchgate.net The general principle of designing small molecules to fit into the active site of kinases to block their activity is relevant to the broader field of enzyme inhibition, which includes the development of thiouracil derivatives for other kinase targets like CDK2A.

Data Tables

Table 1: Investigated this compound Derivatives and their Enzymatic Targets

Derivative ClassTarget EnzymeTherapeutic AreaKey Findings
This compound-5-sulfonamidesCDK2AAnticancerShowed significant inhibition of CDK2A and induced cell cycle arrest. mdpi.comnih.gov
This compound-5-sulfonamides15-LipoxygenaseAnti-inflammatory, AntioxidantDemonstrated potent 15-LOX inhibition and radical scavenging activity. nih.govmdpi.com
Thiouracil-triazolo-thiadiazolesSecA ATPaseAntibacterialExhibited promising antibacterial activity through SecA inhibition. nih.gov
Thiouracil-oxadiazolesSecA ATPaseAntibacterialShowed antibacterial effects by targeting the SecA protein. tandfonline.com

Cellular Processes Modulation by this compound Derivatives

Induction of Cell Cycle Arrest and Apoptosis

Investigations into the cellular effects of this compound derivatives have revealed their significant capacity to modulate cell proliferation by inducing cell cycle arrest and apoptosis, key processes in controlling cell growth and eliminating malignant cells.

A notable study on this compound-5-sulfonamide derivatives demonstrated their potent anticancer activities. One particular derivative, compound 6e, was shown to induce cell growth arrest at different phases of the cell cycle depending on the cancer cell line. mdpi.comnih.gov In A-2780 ovarian cancer cells, it caused arrest at the G1/S phase, while in HT-29 colon and MCF-7 breast cancer cells, the arrest occurred at the S phase. For HepG2 liver cancer cells, the arrest was observed at the G2/M phase. mdpi.com This compound was also found to stimulate apoptotic death in all these cancer cell lines. mdpi.comnih.gov The mechanism for this cell cycle arrest is linked to the enhanced expression of cell cycle inhibitors p21 and p27. mdpi.comnih.gov

Another class of this compound derivatives has been synthesized and evaluated as histone deacetylase (HDAC) inhibitors. Among these, compound 7e was identified as a potent agent that arrested the cell cycle of HCT116 cells at the G0–G1 phase and demonstrated a significant apoptotic effect. tandfonline.comnih.gov The pro-apoptotic activity of this compound was further evidenced by a significant increase in the levels of caspase-3 and caspase-8, key executioner enzymes in the apoptotic cascade. tandfonline.comnih.gov Similarly, a related uracil derivative, compound 5m, also arrested the HCT-116 cell cycle at the G0-G1 phase and induced apoptosis by 17-fold compared to control cells, alongside increasing caspase-3 and caspase-8 levels. mdpi.com

The following table summarizes the effects of specific this compound derivatives on cell cycle progression in different cancer cell lines.

CompoundCancer Cell LineCell Cycle Phase of ArrestReference
6e (this compound-5-sulfonamide derivative)A-2780 (Ovarian)G1/S mdpi.comnih.gov
6e (this compound-5-sulfonamide derivative)HT-29 (Colon)S mdpi.comnih.gov
6e (this compound-5-sulfonamide derivative)MCF-7 (Breast)S mdpi.comnih.gov
6e (this compound-5-sulfonamide derivative)HepG2 (Liver)G2/M mdpi.comnih.gov
7e (Thiouracil derivative)HCT116 (Colon)G0–G1 tandfonline.comnih.gov
5m (Uracil derivative)HCT116 (Colon)G0-G1 mdpi.com

DNA Damage Induction (e.g., DNA Double-Strand Breaks)

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their induction is a critical mechanism for many anticancer agents. nih.gov Research has shown that certain metal-based derivatives of this compound are capable of inducing such damage.

Specifically, ruthenium(II) complexes incorporating 6-methyl-2-thiouracil, namely cis-[Ru(6m2tu)2(PPh3)2] (complex 1) and [Ru(6m2tu)2(dppb)] (complex 2), have been investigated for their effects on human acute promyelocytic leukemia HL-60 cells. researchgate.net A key finding from this research was that both complexes induced the phosphorylation of histone H2AX at serine 139 (γH2AX). researchgate.net The phosphorylation of H2AX is a well-established early cellular response to the formation of DNA double-strand breaks, serving as a signal to recruit DNA repair machinery. nih.gov The induction of γH2AX by these ruthenium-thiouracil complexes thus provides clear evidence of their ability to cause DNA DSBs, contributing to their cytotoxic and pro-apoptotic effects in leukemia cells. researchgate.net

Modulation of Intracellular Signaling Pathways (e.g., JNK/p38 Pathways)

The cellular response to stress, including DNA damage, is often mediated by intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways. The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are key stress-activated pathways that can regulate apoptosis. mdpi.commdpi.com

The same ruthenium(II) complexes with 6-methyl-2-thiouracil that induce DNA damage have also been shown to modulate these specific signaling pathways. researchgate.net In studies with HL-60 leukemia cells, treatment with these complexes led to the phosphorylation of JNK2 (at T183/Y185) and p38α (at T180/Y182), indicating the activation of both the JNK and p38 pathways. researchgate.net

To confirm the role of these pathways in the observed apoptosis, co-treatment experiments were performed with specific inhibitors. The use of JNK/SAPK and p38 MAPK inhibitors was found to reduce the level of apoptosis induced by the ruthenium complexes. This demonstrates that the activation of the JNK and p38 pathways is a crucial component of the mechanism through which these 6-methyl-2-thiouracil derivatives trigger caspase-mediated apoptosis in cancer cells. researchgate.net

Interactions with Biological Macromolecules

Covalent Attachment to Cell-Wall Proteins

Information regarding the specific covalent attachment of this compound to cell-wall proteins is not extensively detailed in the available research. The reactivity of thiouracil derivatives suggests a potential for forming covalent bonds with protein residues, particularly cysteine, through mechanisms like disulfide exchange or Michael addition, a principle that has been explored for creating new covalent linkages in proteins generally. nih.gov However, specific studies demonstrating the covalent attachment of this compound to cell-wall proteins of microorganisms were not identified in the reviewed literature. Molecular docking studies have shown that this compound can form strong hydrogen-bonded interactions with various microbial proteins, but this does not constitute covalent attachment. mdpi.com

Selective Incorporation into Melanin (B1238610) Synthesis Pathways

A well-documented interaction of this compound with a biological pathway is its selective accumulation in tissues that are actively producing melanin, such as malignant melanomas. nih.govnih.gov This selectivity is not due to binding with pre-formed melanin, but rather to its incorporation as a "false precursor" during the melanin synthesis process.

The molecular mechanism underlying this selective uptake involves the enzymatic oxidation of tyrosine by tyrosinase, the rate-limiting enzyme in melanogenesis. nih.govmdpi.com This reaction produces dopaquinone (B1195961), a highly reactive intermediate. This compound reacts with this enzymatically generated dopaquinone, forming a covalent bond. nih.gov The resulting product has been identified as a TU-dopa adduct, specifically 3,4-dihydroxy-6-(4'-hydroxypyrimidinyl-2'-thio)phenylalanine. nih.gov

This covalent binding to a key intermediate explains the selective incorporation and accumulation of this compound in melanin-producing cells. nih.gov Further research suggests that this compound may also interact with intermediates beyond the dopaquinone stage, indicating other potential modes for its chemical binding to the growing melanin polymer. nih.gov This property has generated significant interest in using radiolabeled this compound derivatives as agents for the diagnosis and therapy of melanoma. capes.gov.br

Nucleophilic Attack on Quinonoid Intermediates

The incorporation of this compound into melanin begins with the nucleophilic attack of its thioureylene moiety on transient quinonoid intermediates that are formed during melanogenesis. nih.gov These highly reactive electrophilic species are key intermediates in the melanin pathway. The primary targets for this nucleophilic attack include dopaquinone and 5,6-indolequinones. nih.gov When this compound is incubated with DOPA in the presence of the enzyme tyrosinase, it significantly alters the normal course of melanin formation, leading to a complex mixture of addition products. nih.gov The principal adduct formed is 6-S-thiouracil-DOPA. nih.gov This initial reaction is a crucial step that covalently links this compound to the precursors of the melanin pigment.

Oxidative Copolymerization with Melanogenesis Precursors

Following the initial nucleophilic addition, the resulting adducts are incorporated into the growing melanin polymer. nih.gov This occurs through a process of oxidative copolymerization with other melanogenesis precursors, such as 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govnih.gov The enzymatic oxidation of DHI in the presence of this compound yields various adducts, including 3- and 2-substituted adducts, as well as dimers and trimers. nih.gov Similarly, reactions with DHICA produce a 4-substituted adduct, a dimer, and a trimer. nih.gov This entrainment of the this compound adducts into the polymer structure ensures its stable and selective accumulation within melanin-producing tissues. nih.govnih.gov

Growth and Metabolic Effects in Model Systems (e.g., Plant Root Segments)

In plant model systems, such as isolated subapical pea root segments, this compound has been shown to exert significant effects on growth and metabolism. royalsocietypublishing.orgcapes.gov.br These studies highlight its role as a modulator of fundamental cellular processes like cell expansion and biomass accumulation.

Stimulation of Extension Growth and Biomass Accumulation

Research using excised pea root segments demonstrated that this compound can stimulate an increase in length, fresh weight, and dry weight. royalsocietypublishing.org This stimulatory effect, however, is contingent on the presence of a simple sugar, such as sucrose, and requires the tissue to be in contact with this compound throughout the entire period of cell expansion. royalsocietypublishing.orgcapes.gov.br In addition to biomass, the treatment also led to an increase in the polysaccharide material of the expanding segments. royalsocietypublishing.org Despite these changes, the analogue did not alter the morphological development of cells, leaving xylem and phloem formation unaffected. royalsocietypublishing.org The stimulation of growth is also dependent on temperature, with the maximum effect observed between 25 and 30 °C. royalsocietypublishing.org

ParameterEffect of this compoundCondition
LengthIncreaseRequires presence of a simple sugar
Fresh WeightIncreaseRequires presence of a simple sugar
Dry WeightIncreaseRequires presence of a simple sugar
Polysaccharide MaterialIncreaseRequires presence of a simple sugar
Respiration RateIncreaseRequires presence of sucrose

Antagonism by Uracil

The growth-stimulating effects of this compound in pea root segments can be counteracted by uracil, which acts as an antagonist. royalsocietypublishing.org This suggests a competitive interaction between this compound and its naturally occurring analogue, uracil, at the metabolic level. The reversal of this compound's effects by uracil has also been observed in other plant systems. For instance, in studies on mustard seedlings, the inhibitory effects of this compound on anthocyanin synthesis could be at least partially reversed by the simultaneous application of uracil or by transferring the seedlings to a medium containing uracil. nih.gov

Analytical Methodologies in Research Contexts

Quantification Methods for 2-Thiouracil (B1096) and its Metabolites/Derivatives

The choice of quantification method for this compound is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific research question.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the highly sensitive and specific quantification of this compound and its derivatives. nih.govusda.gov This method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. nih.gov In a typical LC-MS/MS workflow, the sample extract is first injected into an HPLC system where this compound and related compounds are separated on a chromatographic column, often a reversed-phase C18 column. usda.govnih.gov

Following separation, the analytes enter the mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces background noise. nih.govnih.gov In this mode, a specific precursor ion for this compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). This precursor-to-product ion transition is a unique signature for the target analyte. For instance, in electrospray ionization (ESI) negative mode, a common transition for this compound might be monitored to ensure accurate identification and quantification. nih.gov

The method is validated for parameters such as trueness, precision, linearity, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For example, a validated method for bovine urine demonstrated trueness between 94% and 97%, with intra-day and inter-day precisions below 5% and 8%, respectively, for a concentration of 10 μg/L. nih.gov The development of such methods has enabled the detection of this compound at very low levels, around 1 μg L−1. researchgate.net

Table 1: Example LC-MS/MS Parameters for Thiouracil Analysis

ParameterConditionReference
Chromatographic ColumnReversed-phase C18 nih.gov
Mobile PhaseGradient mixture of formic acid, methanol (B129727), and acetonitrile nih.gov
Ionization ModeElectrospray Ionization (ESI), often in negative or positive mode usda.govnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Validation Level (Urine)10 μg/L nih.gov

Capillary electrophoresis (CE) offers an alternative to liquid chromatography for the separation of thiouracils. nih.govtechnologynetworks.com This family of techniques separates charged molecules in a narrow capillary under the influence of a high-voltage electric field. technologynetworks.comsciex.com

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation occurs based on differences in the charge-to-mass ratio of the analytes. sciex.com CZE has been optimized for the separation of thiouracil, methylthiouracil (B1676490), and propylthiouracil (B1679721). nih.gov Detection is often performed using UV absorbance. For quantification, the wavelength of maximum absorbance, such as 278 nm for methylthiouracil, is typically used. nih.gov CZE methods can achieve detection limits in the parts-per-million (ppm) range, with a reported detection limit of 0.5 ppm for methylthiouracil in untreated urine and 0.1 ppm in urine extracts. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes. wikipedia.orgnih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration, forming micelles. wikipedia.orgnih.gov Analytes are separated based on their differential partitioning between the aqueous buffer and the hydrophobic interior of the micelles. nih.govscitechnol.com This technique combines the principles of chromatography and electrophoresis, offering high resolving power and versatility. nih.govscitechnol.com

Besides LC-MS/MS, other chromatographic techniques are also employed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used method. researchgate.netnih.gov Separation is typically achieved on a reversed-phase column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. researchgate.net Detection wavelengths are set at the absorbance maximum of the analytes, for instance, 275 nm for 6-n-propyl-2-thiouracil. researchgate.net HPLC-UV methods can achieve detection limits in the sub-mg/L range. researchgate.net

Thin-Layer Chromatography (TLC) and its advanced version, High-Performance Thin-Layer Chromatography (HPTLC) , are simple, cost-effective, and allow for the simultaneous analysis of multiple samples. researchgate.netresearchgate.netyoutube.com In HPTLC, samples are spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). youtube.comnih.gov The plate is then developed in a chamber with a suitable mobile phase. youtube.com For thiouracils, a post-chromatographic detection method involving an iodine-azide reaction can be used, where the compounds appear as white spots on a violet-brown background due to their catalytic effect on the reaction. researchgate.net This method allows for quantification in the pmol per spot range. researchgate.net

Flow Injection Analysis (FIA) is an automated method where a sample is injected into a continuously flowing carrier stream that merges with a reagent stream. uobaghdad.edu.iq For this compound detection, an FIA system can be coupled with a chemiluminescent detector. acs.orgnih.gov It has been found that this compound can significantly enhance the electrochemiluminescence (ECL) of the Ru(bpy)32+ complex. acs.orgnih.gov This enhancement effect is exploited for its sensitive detection. nih.gov The method involves optimizing parameters such as the pH of the solution, the applied potential at the working electrode, and the concentration of the ECL reagent to achieve high sensitivity for detecting this compound in biological samples. acs.orgnih.gov

Potentiometric titration is a classical analytical method that can be used for the determination of thiouracil derivatives in higher concentrations. nih.govresearchgate.net The method often involves the reaction of the thiouracil compound with iodine in an alkaline medium. nih.govresearchgate.net The endpoint of the titration is detected by monitoring the potential change with a suitable electrode. nih.govplos.org For example, the determination of 6-propyl-2-thiouracil using volumetric titration with potentiometric end-point detection is feasible in the range of 125-500 μmol. nih.gov This technique is particularly useful for quantifying the active ingredient in pharmaceutical preparations. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Research

Effective sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.govthermofisher.com

Sample Preparation: For complex matrices like tissue, urine, or milk, extraction is necessary. nih.govusda.govresearchgate.net A common technique is Solid-Phase Extraction (SPE) , which uses a solid sorbent to isolate analytes from a liquid sample. nih.govthermofisher.comlibretexts.org For thiouracils, a polymeric reversed-phase sorbent can be used for cleanup. nih.gov The general steps of SPE involve conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. thermofisher.comlibretexts.org Other methods include liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or protein precipitation using organic solvents like methanol or acetonitrile. usda.govresearchgate.netresearchgate.net

Derivatization Strategies: Derivatization is sometimes employed to improve the analytical properties of this compound, such as its volatility for gas chromatography or its detection sensitivity for LC-MS/MS. nih.govnih.gov For instance, in an LC-MS/MS method for bovine urine, this compound was derivatized with 3-iodobenzyl bromide after stabilization of the sample. nih.gov This chemical modification can enhance ionization efficiency and result in better sensitivity and chromatographic performance. nih.govresearchgate.net

Table 2: Sample Preparation and Derivatization Techniques

TechniqueDescriptionApplication ExampleReference
Solid-Phase Extraction (SPE)Uses a solid sorbent to isolate analytes from a liquid matrix.Cleanup of bovine urine samples using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge. nih.gov
Liquid-Liquid Extraction (LLE)Separates compounds based on their relative solubilities in two different immiscible liquids.Extraction of thiouracils from urine using ethyl acetate. researchgate.net
Protein PrecipitationRemoves proteins from biological samples using a precipitating agent.Extraction of thyreostats from milk using methanol to precipitate proteins. researchgate.net
DerivatizationChemically modifies an analyte to enhance its analytical properties.Reaction with 3-iodobenzyl bromide to improve LC-MS/MS analysis of this compound. nih.govresearchgate.net

Method Validation in Research Applications (e.g., Trueness, Precision, Limits of Detection)

The validation of analytical methods is crucial to ensure the reliability and accuracy of experimental data. Key parameters such as trueness, precision, and the limits of detection (LOD) and quantification (LOQ) are established to guarantee that a method is fit for its intended purpose.

In the context of this compound analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique. A validated quantitative method for the determination of this compound in bovine urine demonstrated excellent trueness and precision. nih.gov The trueness, which indicates the closeness of the average of a large series of test results to the accepted reference value, was reported to be between 94% and 97%. nih.gov Precision, which expresses the closeness of agreement between a series of measurements, was evaluated at two levels: intra-day precision (repeatability) was below 5%, and inter-day precision (intermediate precision) was below 8%. nih.gov

For the analysis of this compound in bovine muscle tissue, a hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) method has been developed and validated. mdpi.com This method reported a limit of detection (LOD) for this compound of 4.1 ng g⁻¹ and a limit of quantification (LOQ) of 4.6 ng mL⁻¹. mdpi.com The decision limit (CCα) and detection capability (CCβ) were established at 3.7 ng g⁻¹ and 4.8 ng g⁻¹, respectively. mdpi.com Such low detection limits are essential for monitoring compliance with regulatory standards. mdpi.comtandfonline.com

The validation process, often following guidelines such as those from the European Union, ensures that analytical methods are robust, reliable, and capable of accurately detecting and quantifying this compound at trace levels in complex biological matrices. mdpi.comnih.gov

Table 1: Validation Parameters for this compound Analytical Methods

Parameter Matrix Method Value Reference
Trueness Bovine Urine LC-MS/MS 94 - 97% nih.gov
Intra-day Precision (%RSD) Bovine Urine LC-MS/MS < 5% nih.gov
Inter-day Precision (%RSD) Bovine Urine LC-MS/MS < 8% nih.gov
Limit of Detection (LOD) Bovine Muscle HILIC-MS/MS 4.1 ng g⁻¹ mdpi.com
Limit of Quantification (LOQ) Bovine Muscle HILIC-MS/MS 4.6 ng mL⁻¹ mdpi.com
Decision Limit (CCα) Bovine Muscle HILIC-MS/MS 3.7 ng g⁻¹ mdpi.com
Detection Capability (CCβ) Bovine Muscle HILIC-MS/MS 4.8 ng g⁻¹ mdpi.com

Detection in Biological Matrices for Research Purposes

The ability to detect this compound in various biological samples is critical for investigating its origins, whether from illicit administration as a growth promoter or from natural sources.

Bovine Urine

Bovine urine is a primary matrix for monitoring this compound. nih.gov The use of this compound as a thyrostat to promote weight gain in cattle is prohibited in the European Union. nih.gov Consequently, sensitive analytical methods are required for monitoring purposes. nih.gov Research has focused on developing and validating quantitative methods, such as LC-MS/MS, for the determination of this compound in bovine urine. nih.gov

A significant challenge in urinary analysis is distinguishing between the illegal use of this compound and its natural occurrence, which can result from the consumption of feed containing plants from the Brassicaceae family. nih.gov To address this, analytical methods have been developed to simultaneously detect this compound and its metabolites or related compounds, such as 4-thiouracil (B160184) and 6-methyl-2-thiouracil. nih.gov The presence of these related compounds can help determine if the this compound was administered illicitly or ingested from natural feed sources. nih.gov

Animal Muscle Tissues

The detection of this compound residues in animal muscle tissue is essential for food safety monitoring. mdpi.com Several analytical methods have been developed for the extraction and quantification of this compound from this complex matrix. mdpi.comtandfonline.comnih.gov

One approach involves hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) for the simultaneous determination of this compound and other thyreostats in bovine muscle. mdpi.com Sample preparation for this method includes extraction with an acetonitrile/water mixture followed by a cleanup step using dispersive solid-phase extraction (d-SPE). mdpi.com Another rapid confirmatory method utilizes Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction with ethyl acetate, followed by analysis with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS), which avoids a separate derivatization step. tandfonline.com

An alternative extraction technique, subcritical water extraction (SWE), has also been explored for isolating thyreostat residues from bovine muscle tissue. nih.gov This method uses pressurized hot water as the extraction solvent, followed by cleanup and LC-MS/MS analysis. nih.gov While effective for screening, its applicability for confirmatory analysis of this compound may be limited. nih.gov These methods are validated to meet the stringent requirements for confirmatory analysis, with decision limits (CCα) typically below the recommended concentration of 10 ng g⁻¹. tandfonline.com

Table 2: Methods for Detection of this compound in Animal Muscle Tissue

Method Extraction Technique Analytical Instrument Key Findings Reference
HILIC-MS/MS Acetonitrile/water extraction with d-SPE cleanup LC-MS/MS LOD of 4.1 ng g⁻¹ in bovine muscle. mdpi.com
UPLC-ESI-MS/MS QuEChERS with ethyl acetate UPLC-MS/MS Rapid confirmatory method with CCα < 10 ng g⁻¹. tandfonline.com
LC-MS/MS Subcritical Water Extraction (SWE) LC-MS/MS Relative recoveries of 72-97%; suitable for screening. nih.gov
HPLC-MS/MS Acetonitrile extraction with silica gel cleanup HPLC-MS/MS Applicable for screening and confirmation at levels ≥ 25 ppb. usda.gov

Q & A

Q. What methodologies evaluate this compound’s aquatic toxicity for environmental risk assessment?

  • Answer : OECD Test No. 201 (algae growth inhibition) and No. 211 (Daphnia magna reproduction) are used. Chronic toxicity thresholds (NOEC <0.1 mg/L) are derived from 21-day exposure studies, with LC₅₀ values calculated for fish models (e.g., zebrafish) .

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